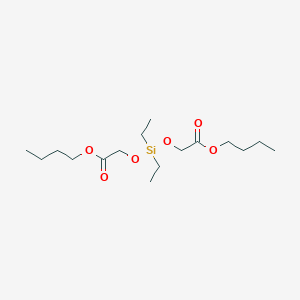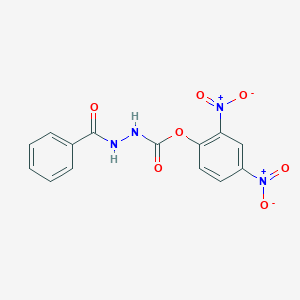![molecular formula C11H13NO2S B14487307 [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene CAS No. 65912-13-2](/img/structure/B14487307.png)
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-methyl-2-nitrobut-3-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a benzene ring with a leaving group (such as a halide) reacts with a thiol or sulfide compound containing the 3-methyl-2-nitrobut-3-en-1-yl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and minimize by-products.
化学反応の分析
Types of Reactions
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- [(3-Methyl-2-nitrobut-3-en-1-yl)thio]benzene
- [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]toluene
- [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]phenol
Uniqueness
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene is unique due to the combination of its nitro and sulfanyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
65912-13-2 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC名 |
(3-methyl-2-nitrobut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C11H13NO2S/c1-9(2)11(12(13)14)8-15-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3 |
InChIキー |
VWJIFZQIAMOEAP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CSC1=CC=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

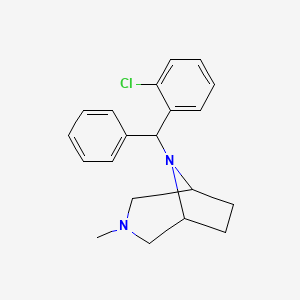

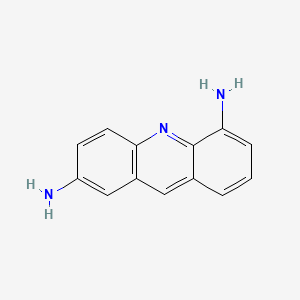
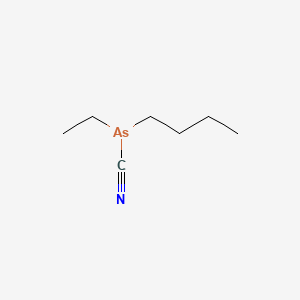
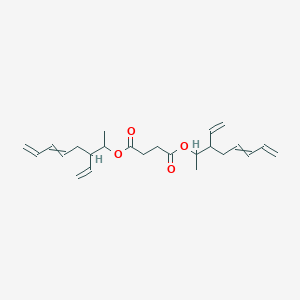
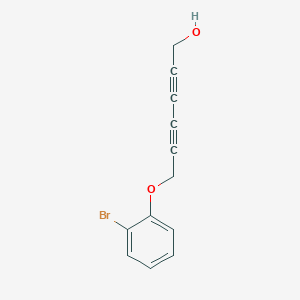

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
